Lutetium phosphide
Description
Structure
2D Structure
Properties
CAS No. |
12032-05-2 |
|---|---|
Molecular Formula |
LuP |
Molecular Weight |
205.941 g/mol |
IUPAC Name |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
InChI Key |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
Canonical SMILES |
P#[Lu] |
Other CAS No. |
12032-05-2 |
Origin of Product |
United States |
Synthesis Methodologies for Lutetium Phosphide
Crystal Growth Techniques for Bulk Lutetium Phosphide (B1233454)
Vapor Phase Crystal Growth Approaches
Chemical Vapor Transport (CVT) Methods
Chemical Vapor Transport (CVT) is a versatile and widely used technique for the synthesis and growth of high-quality single crystals of various inorganic solids. mpg.demdpi.com The process is particularly suitable for compounds that have high melting points or decompose before melting, making conventional melt growth techniques challenging. mpg.de While specific literature detailing the CVT of Lutetium Phosphide is not abundant, the principles of the method as applied to other rare-earth phosphides, such as Dysprosium Phosphide (DyP), and other complex phosphides provide a clear framework for its application to LuP. ontosight.ai
The CVT process operates on the principle of a reversible chemical reaction. In a sealed, evacuated ampoule, typically made of quartz, the polycrystalline source material (e.g., pre-synthesized LuP powder) is placed at one end (the source zone). wikipedia.orgmdpi.com A transport agent, often a halogen like iodine or chlorine, is also introduced into the ampoule. mdpi.comdokumen.pub The ampoule is then placed in a two-zone tube furnace, which establishes a temperature gradient.
In the hotter source zone (T₂), the transport agent reacts with the solid material to form volatile gaseous species. For a generic phosphide (MP) and a halogen transport agent (X₂), the reaction can be generalized as:
MP(s) + 2X₂(g) ⇌ MX₄(g) + ¼P₄(g)
These gaseous molecules then diffuse or are carried by convection to the cooler end of the ampoule (the growth zone, T₁), where the chemical equilibrium shifts, causing the reverse reaction to occur. mdpi.com This results in the deposition of the material, ideally as well-formed single crystals. The transport agent is liberated and diffuses back to the source zone to react with more material, continuing the cycle.
The success of the CVT method is governed by several critical parameters. The choice of transport agent, the temperatures of the source and growth zones, and the resulting temperature gradient (ΔT = T₂ - T₁) all influence the transport rate and the quality of the resulting crystals. mdpi.com A larger temperature gradient generally increases the growth rate but can also lead to excessive nucleation and the formation of many small crystallites rather than a few large single crystals. mdpi.com Therefore, conditions are often optimized empirically to achieve a balance between a practical growth rate and high crystal quality. frontiersin.org
Table 1: Key Parameters in Chemical Vapor Transport (CVT) Growth
| Parameter | Description | Impact on Crystal Growth |
|---|---|---|
| Transport Agent | A chemical (e.g., I₂, Cl₂) that reversibly reacts with the source material to form a volatile compound. mdpi.com | The agent's reactivity and the stability of the gaseous intermediates determine the transport efficiency. |
| Source Temperature (T₂) | The temperature at the end of the ampoule containing the source material. | Affects the forward reaction rate and the partial pressure of the gaseous species. mdpi.com |
| Growth Temperature (T₁) | The temperature at the deposition end of the ampoule. | Determines where the reverse reaction (deposition) becomes favorable. mdpi.com |
| Temperature Gradient (ΔT) | The difference between the source and growth temperatures (T₂ - T₁). | Acts as the driving force for the mass transport; influences growth rate and nucleation density. mdpi.com |
| System Pressure | The total pressure inside the sealed ampoule, arising from the transport agent and dissociated species. | Can influence the dominant transport mechanism (diffusion vs. convection) and crystal size. mdpi.com |
Considerations for High-Purity Synthesis
The synthesis of high-purity this compound is paramount for accurately characterizing its intrinsic physical properties and for its potential use in semiconductor devices. Achieving high purity requires meticulous control over several factors, from the starting materials to the reaction environment.
A primary consideration is the purity of the precursors: lutetium metal and phosphorus. Commercially available high-purity (e.g., 99.99% or higher) lutetium should be used. Similarly, high-purity red phosphorus is essential, as impurities in the phosphorus source can become incorporated into the final product. researchgate.net
Contamination from the reaction vessel is another significant concern. Direct reaction of the elements is often carried out at high temperatures in sealed quartz tubes. wikipedia.org However, at the temperatures required for synthesis, lutetium can react with silica (B1680970) (SiO₂), potentially introducing silicon and oxygen impurities into the LuP lattice. To mitigate this, crucibles made from more inert materials, such as boron nitride, tantalum, or tungsten, are often used inside the quartz ampoule. ias.ac.in
Maintaining a clean, controlled atmosphere is crucial. Syntheses are typically performed under a high vacuum or in an inert gas atmosphere (e.g., argon) to prevent the formation of lutetium oxides or oxynitrides. wikipedia.org
Perhaps the most critical aspect for phosphide synthesis is the precise control of stoichiometry. This is complicated by the high vapor pressure of phosphorus at elevated temperatures. ias.ac.inwikipedia.org If the phosphorus pressure is too low during synthesis, the resulting material will be phosphorus-deficient, containing lutetium-rich secondary phases. Conversely, if the pressure is too high, excess phosphorus may be incorporated. To obtain stoichiometric LuP, the synthesis is often carried out in a sealed system where the amount of phosphorus is carefully measured to achieve the desired pressure at the reaction temperature. For crystal growth from a melt, a controlled phosphorus overpressure is necessary to prevent decomposition. researchgate.netresearchgate.net
Table 2: Impurity Sources and Mitigation Strategies in LuP Synthesis
| Impurity Source | Potential Contaminants | Mitigation Strategy |
|---|---|---|
| Lutetium Precursor | Other rare-earth elements, metallic impurities. | Use of high-purity (≥99.9%) lutetium metal. |
| Phosphorus Precursor | Arsenic, sulfur, various metals. | Use of high-purity red phosphorus. researchgate.net |
| Reaction Vessel | Silicon, Oxygen (from quartz); Boron, Nitrogen (from BN). | Use of inert crucible materials (e.g., Boron Nitride, Tantalum); Chemical cleaning of vessels. ias.ac.in |
| Reaction Atmosphere | Oxygen, Nitrogen, Water Vapor. | Perform synthesis under high vacuum or in a high-purity inert gas atmosphere. wikipedia.org |
| Flux (in flux growth) | Flux elements (e.g., Sn, Pb). | Choose a flux that is easily separable and has low solubility in the final crystal; thorough post-growth cleaning. frontiersin.org |
Challenges in Phosphide Crystal Growth
The growth of large, high-quality single crystals of phosphide compounds is notoriously difficult, and this compound is no exception. The challenges stem primarily from the chemical and physical properties of phosphorus and the high temperatures required for synthesis.
The most significant challenge is the extremely high vapor pressure of phosphorus at the melting points of most metal phosphides. frontiersin.orgias.ac.in For instance, growing Gallium Phosphide (GaP) or Indium Phosphide (InP) from a melt requires specialized high-pressure crystal pullers to apply a counter-pressure and prevent the melt from decomposing. researchgate.netias.ac.in This high-pressure requirement adds significant complexity and cost to the crystal growth apparatus. Direct heating of lutetium and phosphorus to form LuP must be done in a sealed, robust container to contain this pressure. wikipedia.org
A second major challenge is the high reactivity of the constituent elements at growth temperatures. Rare-earth metals like lutetium are highly reactive and can react with crucible materials, as mentioned previously. This can lead to contamination of the crystal and degradation of the crucible. ias.ac.in
For methods that employ a solvent, such as flux growth, several challenges arise. The choice of a suitable flux is often empirical and difficult. frontiersin.org The flux must dissolve the reactants but not react with them to form stable, undesired compounds. Furthermore, the grown crystals can become contaminated with the flux material, which can alter their physical properties. frontiersin.org Separating the crystals from the solidified flux after growth can also be problematic.
Controlling nucleation is a universal challenge in crystal growth. frontiersin.org The goal is to promote the growth of a small number of large crystals rather than a large number of small, polycrystalline aggregates. This requires precise control over the temperature profile and cooling rates, which can be as low as a fraction of a degree per hour. frontiersin.org Spontaneous nucleation can be difficult to suppress, often leading to a "trial and error" approach to finding optimal growth conditions. frontiersin.org
Finally, maintaining stoichiometry and minimizing crystal defects such as dislocations and vacancies is a persistent challenge. researchgate.net In phosphides, these defects are often linked to deviations from the ideal 1:1 metal-to-phosphorus ratio. For example, in InP growth, the density of crystal defects was found to be directly related to the applied phosphorus vapor pressure during growth. researchgate.net Similar control would be essential for producing high-quality LuP crystals with low defect densities.
Table 3: Major Challenges in Phosphide Crystal Growth
| Challenge | Consequence | Common Approaches |
|---|---|---|
| High P Vapor Pressure | Melt decomposition; non-stoichiometry; need for high-pressure equipment. researchgate.netias.ac.in | Sealed ampoule methods; high-pressure melt growth (e.g., LEC, VGF); controlled P overpressure. ias.ac.injim.org.cn |
| High Reactivity | Contamination from crucible; formation of unintended byproducts. ias.ac.in | Use of inert crucible materials (BN, Ta); careful selection of flux in flux growth. frontiersin.orgias.ac.in |
| Nucleation Control | Formation of small, polycrystalline material instead of large single crystals. frontiersin.org | Slow cooling rates; precise temperature gradient control; use of seed crystals. frontiersin.orgarxiv.org |
| Empirical Nature of Growth | Time-consuming and resource-intensive process development. frontiersin.org | Systematic investigation of growth parameters; in-situ monitoring of the growth process. frontiersin.orgespublisher.com |
| Defect & Stoichiometry Control | Poor crystal quality; altered electronic and physical properties. | Strict control of stoichiometry and vapor pressure; annealing; low thermal gradients. researchgate.netjim.org.cn |
Advanced Characterization Techniques for Lutetium Phosphide
Structural Analysis Methodologies
The arrangement of atoms and the microscopic and nanoscale features of lutetium phosphide (B1233454) are elucidated through powerful analytical techniques such as X-ray diffraction and electron microscopy.
X-ray Diffraction (XRD) for Crystal Structure Elucidation
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of lutetium phosphide. The analysis of LuP reveals that it crystallizes in a cubic rock salt (NaCl-type) structure. ontosight.aiwikipedia.org This structure is a common motif among rare-earth phosphides. ontosight.ai The space group is identified as Fm3m, with a lattice parameter of approximately a = 0.5533 nm and four formula units per unit cell (Z=4). wikipedia.org
In more complex systems involving lutetium and phosphorus, such as the metal-rich phosphide Lu₃Ir₇P₅, single-crystal and powder XRD are employed to characterize novel crystal structures. uni-muenster.de For instance, Lu₃Ir₇P₅ was found to crystallize in the orthorhombic space group Cmcm. uni-muenster.de Similarly, XRD is used to confirm the phase purity of nanoscale lutetium phosphate (B84403) (LuPO₄) particles, often comparing the diffraction patterns to reference data from crystallographic databases. rsc.org
| Compound | Crystal System | Space Group | Lattice Parameters (nm) |
| LuP | Cubic | Fm3m | a = 0.5533 |
| Lu₃Ir₇P₅ | Orthorhombic | Cmcm | a = 0.39030, b = 3.2383, c = 1.5154 |
This table presents crystallographic data obtained from X-ray diffraction studies.
Electron Microscopy for Microstructural and Nanoscale Characterization
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for examining the microstructure and nanoscale features of lutetium-containing phosphide and phosphate materials.
TEM has been utilized to characterize the formation of lutetium phosphate (LuPO₄) nanoparticles within an apoferritin shell, revealing the core-shell structure and the size of the nanoparticles, which were found to be approximately 8 nm in diameter. rsc.org In studies of lutetium dihydride (LuH₂), both atmospheric and high-pressure synthesized samples were investigated using TEM, which revealed microstructural phenomena such as superstructure modulations. arxiv.org High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) combined with energy-dispersive X-ray spectroscopy (EDS) provides detailed compositional and microstructural information of materials at the nanoscale. oup.com
SEM, often coupled with EDS, is used to study the morphology and elemental distribution of materials. iaea.orgresearchgate.net For example, in the study of lutetium oxide (Lu₂O₃) thin films on bismuth vanadate (B1173111) (BiVO₄), cross-sectional SEM revealed sharp interfaces between the layers. osti.gov
| Technique | Application | Key Findings |
| TEM | Characterization of LuPO₄ nanoparticles | Confirmed the formation of ~8 nm nanoparticles within a core-shell structure. rsc.org |
| TEM | Investigation of LuH₂ microstructure | Revealed superstructure modulations in the material. arxiv.org |
| SEM/EDS | Analysis of Lu₂O₃/BiVO₄ heterostructures | Showed sharp interfaces and minor variations in chemical composition. osti.gov |
This table summarizes the application of electron microscopy techniques in the study of lutetium-containing compounds.
Elemental and Compositional Analysis
Determining the precise elemental composition and purity of this compound is critical. Techniques such as inductively coupled plasma, X-ray fluorescence, and glow discharge mass spectrometry are employed for this purpose.
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma (ICP) based methods, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are powerful tools for the elemental analysis of materials with high sensitivity, capable of detecting elements at sub-µg/L concentrations. epa.gov These techniques are used to analyze the elemental concentration in various samples after appropriate preparation, such as acid digestion for solid materials. epa.gov
For instance, ICP analysis was used to determine the elemental lutetium concentration in lutetium-phosphate-loaded apoferritin nanoparticles. rsc.org ICP-MS is particularly noted for its high sensitivity and wide dynamic range, making it suitable for trace element analysis in biological and other complex matrices. nih.gov The technique can be coupled with liquid chromatography (LC-ICP-MS) to assess the stability of metal-based compounds. researchgate.net
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. libretexts.org It works by bombarding a sample with X-rays and analyzing the secondary fluorescent X-rays emitted by the sample. libretexts.org The energy of the emitted photons is characteristic of the elements present, allowing for qualitative and quantitative analysis. libretexts.org
XRF is often used for the analysis of solid samples with minimal preparation and is capable of multi-elemental analysis. mdpi.com In the context of materials manufacturing, XRF is one of the techniques used to analyze the purity of sputtering targets, including those made of rare-earth phosphides. americanelements.comamericanelements.com Portable XRF (pXRF) analyzers have also been developed for rapid screening of materials. nih.gov
Glow Discharge Mass Spectrometry (GDMS)
Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive technique for the direct elemental analysis of solid samples. canada.caeag.com It utilizes a glow discharge to sputter and ionize atoms from the sample surface, which are then analyzed by a mass spectrometer. canada.ca This method is capable of detecting impurities at parts-per-billion (ppb) levels and provides full elemental coverage. canada.caeag.com
GDMS is particularly useful for purity certification of high-purity materials, such as those used in the semiconductor and electronics industries. americanelements.comcanada.ca The analysis is performed directly on the solid sample, which avoids the laborious and potentially error-prone dissolution steps required by other techniques like ICP-MS. canada.ca
| Technique | Principle | Sample Form | Sensitivity | Key Advantages |
| ICP-MS/AES | Plasma-based atomization and ionization followed by mass/optical detection | Liquid (after digestion) | High (sub-µg/L) | High sensitivity, multi-element capability. epa.gov |
| XRF | X-ray induced fluorescence | Solid, Liquid, Powder | Varies | Non-destructive, minimal sample preparation. libretexts.org |
| GDMS | Glow discharge sputtering and ionization with mass detection | Solid | Very High (ppb) | Direct solid analysis, high purity certification. canada.caeag.com |
This table provides a comparative overview of the primary techniques used for the elemental and compositional analysis of this compound.
Surface-Sensitive Spectroscopic Probes
Probing the surface of a material is critical as surface properties often govern its interaction with the environment and its performance in various applications. Surface-sensitive techniques provide information exclusively from the top few atomic layers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative information about the elemental composition and chemical states of the elements within the top 5-10 nanometers of a material's surface. bris.ac.ukwikipedia.org The method is based on the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. aip.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment, allowing for detailed chemical state analysis. bris.ac.ukaip.org
For this compound, XPS is instrumental in verifying the surface stoichiometry and identifying the oxidation states of both lutetium and phosphorus. It can detect the presence of surface oxides or other contaminants that may form due to air exposure. The Lu 4f and P 2p core-level spectra are of particular interest. Shifts in the binding energies of these peaks, known as chemical shifts, provide insight into the Lu-P bonding and can reveal the presence of unintended phases like lutetium oxides or phosphates on the surface. aip.org
Table 1: Representative XPS Data for Lutetium and Phosphorus This table provides typical binding energy ranges for lutetium and phosphide species, which are essential for the interpretation of XPS spectra of this compound.
| Element | Core Level | Chemical State | Typical Binding Energy (eV) |
| Lutetium | Lu 4f₇/₂ | Lu³⁺ | 7.0 - 9.0 |
| Phosphorus | P 2p₃/₂ | Phosphide (P³⁻) | 128.0 - 130.0 |
| Phosphorus | P 2p₃/₂ | Phosphate (PO₄³⁻) | 132.0 - 135.0 |
| Oxygen | O 1s | Oxide (O²⁻) | 529.0 - 531.0 |
| Note: Specific binding energies can vary based on the exact chemical environment and instrument calibration. Data is compiled from general XPS knowledge. bris.ac.uk |
Vibrational and Electronic Spectroscopic Techniques
Spectroscopic techniques that probe the vibrational and electronic energy levels within a material offer fundamental insights into its structural and physical properties.
Raman Spectroscopy for Lattice Vibrations
Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a material. nrel.gov When monochromatic light, typically from a laser, interacts with a sample, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the energy of a vibrational mode (phonon) in the material. The resulting Raman spectrum acts as a structural fingerprint of the material.
In the context of this compound, which crystallizes in a cubic structure, Raman spectroscopy can be used to identify its characteristic lattice vibrations. wikipedia.org While specific Raman data for LuP is not widely published, studies on isostructural or related compounds like lutetium orthophosphate (LuPO₄) provide valuable insights. aip.org In such crystals, Raman spectra reveal phonon modes corresponding to the internal vibrations of the phosphate (or phosphide) groups and the external or lattice modes involving the movement of the lutetium cations against the anionic groups. aip.org Analysis of the number, frequency, and polarization of these Raman-active modes allows for confirmation of the crystal structure and assessment of crystalline quality.
Table 2: Illustrative Raman Phonon Modes for Lutetium Orthophosphate (LuPO₄) The data below, from a study on Tb-doped LuPO₄, illustrates the types of vibrational modes that can be characterized using Raman spectroscopy. aip.org
| Symmetry | Frequency (cm⁻¹) | Assignment |
| E_g | 138 | Translational-like mode |
| B₁_g | 304 | Rotational-like mode of PO₄ |
| A₁_g | 487 | ν₂(A₁) internal mode of PO₄ |
| E_g | 664 | ν₄(E) internal mode of PO₄ |
| A₁_g | 1010 | ν₁(A₁) internal mode of PO₄ |
| B₁_g | 1068 | ν₃(B₁) internal mode of PO₄ |
| Source: Adapted from a study on LuPO₄, which has a different crystal structure (tetragonal) than LuP (cubic), but the data serves to exemplify the application of the technique. aip.org |
Electron Spin Resonance (ESR) Spectroscopy for Defect States
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons. slideshare.netdu.ac.in These paramagnetic centers can include point defects, impurities, or dangling bonds within a crystal lattice. The technique operates by applying a magnetic field to lift the degeneracy of the electron spin states and then measuring the absorption of microwave radiation that induces transitions between these states. du.ac.in
For this compound, ESR is an ideal tool for investigating intrinsic and extrinsic point defects that can significantly influence its semiconductor properties. nih.gov Examples of such defects include phosphorus vacancies, lutetium vacancies, or interstitial atoms. The ESR spectrum provides information about the concentration, identity, and local environment of these defects through the analysis of g-factors and hyperfine splitting patterns. du.ac.in For instance, studies on lanthanide-doped lutetium compounds have successfully used ESR to identify the specific lattice sites of dopant ions and their electronic ground states. aps.org
Table 3: Example ESR Parameters for a Paramagnetic Ion in a Lutetium Host Lattice This table shows ESR data for a Curium (Cm³⁺) impurity in a Lutetium Orthophosphate (LuPO₄) single crystal, demonstrating the type of data obtained from an ESR experiment. aps.org
| Parameter | Value | Description |
| g∥ | 7.98 | g-factor parallel to the crystal's principal axis |
| g_⊥ | 4.096 | g-factor perpendicular to the crystal's principal axis |
| Frequency | ~9 GHz | Microwave frequency used for the measurement |
| Temperature | 4.2 K | Measurement temperature |
| Source: Data from a study on Cm³⁺ in LuPO₄. aps.org The g-factors are characteristic of the impurity ion and its local crystalline environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. uu.nl This absorption corresponds to the promotion of electrons from lower to higher energy levels, known as electronic transitions. uobabylon.edu.iq For a semiconductor like this compound, the most significant transition is from the valence band to the conduction band. libretexts.org
The primary application of UV-Vis spectroscopy for LuP is the determination of its optical band gap (E_g). The onset of strong absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron across the band gap. By analyzing the absorption spectrum, often using a Tauc plot, a precise value for the band gap can be extracted. This is a critical parameter for any semiconductor, as it dictates its electronic and optoelectronic properties and potential applications in devices like laser diodes. wikipedia.orgamericanelements.com The technique can also provide information on other electronic transitions, such as those involving defect states within the band gap. uu.nl
Table 4: Electronic Properties of this compound This table outlines the key electronic properties of LuP that can be investigated using techniques like UV-Vis spectroscopy.
| Property | Description | Relevance to UV-Vis Spectroscopy |
| Band Gap (E_g) | The minimum energy required to excite an electron from the valence band to the conduction band. | Determined from the absorption edge in the UV-Vis spectrum. |
| Electronic Transitions | Promotion of electrons between energy levels (e.g., valence to conduction band, defect states to bands). | These transitions cause the absorption features observed in the UV-Vis spectrum. libretexts.org |
| Material Type | Semiconductor. | The semiconductor nature gives rise to a distinct absorption edge related to the band gap. americanelements.com |
| Source: Compiled from general semiconductor physics and properties of LuP. wikipedia.orgamericanelements.com |
Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Characterization
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for rapid, qualitative, and quantitative elemental analysis of a wide range of materials. researchgate.netmdpi.com The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and generates a high-temperature plasma. floridapoly.edu Within this plasma, the ablated atoms and ions are electronically excited. As they relax to lower energy states, they emit light at characteristic wavelengths for each element. A spectrometer collects and analyzes this light to identify the elemental composition of the sample. arxiv.org
For this compound, LIBS offers a fast and often in-situ method to confirm its elemental makeup and check for impurities. It can verify the presence of both lutetium and phosphorus and detect any trace elemental contaminants that might have been introduced during synthesis. Because LIBS requires minimal to no sample preparation, it is a versatile tool for process monitoring and quality control. researchgate.net
Table 5: Prominent Emission Lines for Lutetium and Phosphorus in LIBS This table lists some of the characteristic spectral emission lines for Lutetium and Phosphorus that would be used for their identification in a LIBS analysis.
| Element | Emission Wavelength (nm) | Transition Type |
| Lutetium (Lu) | 335.95 | Ion (Lu II) |
| Lutetium (Lu) | 339.70 | Atom (Lu I) |
| Lutetium (Lu) | 350.73 | Ion (Lu II) |
| Phosphorus (P) | 213.61 | Atom (P I) |
| Phosphorus (P) | 214.91 | Atom (P I) |
| Phosphorus (P) | 253.56 | Atom (P I) |
| Note: Wavelength data is from standard atomic spectra databases and represents some of the strongest and most commonly used lines for LIBS analysis. |
Fundamental Electronic Structure and Properties of Lutetium Phosphide
Electronic Band Structure Characterization
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. This structure is fundamental in determining a material's electrical conductivity and optical properties.
Lutetium phosphide (B1233454) is classified as a semiconductor. wikipedia.org This classification indicates that there is a finite energy gap, known as a band gap, separating the valence band from the conduction band. In a semiconductor, the valence band is completely filled with electrons at absolute zero, while the conduction band is empty. For electrons to conduct electricity, they must gain enough energy to overcome the band gap and move into the empty states of the conduction band. This property distinguishes semiconductors from metals, which have no band gap and overlapping bands, and insulators, which have a very large band gap. The semiconducting nature of LuP makes it suitable for use in electronic applications such as laser diodes. wikipedia.org
The electronic energy band gap (Eg) is a critical parameter for a semiconductor, defining the minimum energy required to excite an electron from the valence band to the conduction band. While theoretical and experimental studies have established band gap values for many semiconductor materials, specific peer-reviewed data for the precise energy band gap of Lutetium Phosphide is not prominently available in existing literature.
For context, theoretical calculations and experimental measurements for other related phosphide compounds show a range of band gap values, which can be either direct or indirect. An indirect band gap, for instance, means that an electron cannot transition directly from the valence band maximum to the conduction band minimum with only the absorption of a photon; the assistance of a phonon (a lattice vibration) is also required.
The table below presents band gap information for other relevant phosphide semiconductors to provide a comparative context.
| Compound Name | Formula | Band Gap (eV) | Type |
| Gallium Phosphide | GaP | 2.26 | Indirect |
| Indium Phosphide | InP | 1.34 | Direct |
| Aluminum Phosphide | AlP | ~2.45 | Indirect |
| Boron Phosphide | BP | 2.0 | Indirect |
Electron Density Distribution Analysis
Analysis of the electron density distribution in a material provides profound insights into the nature of its chemical bonds, distinguishing between covalent, ionic, and metallic interactions. Techniques that map this distribution are crucial for understanding the fundamental properties of a compound.
The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to analyze chemical bonding. It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. youtube.com The ELF value ranges from 0 to 1.
An ELF value close to 1 signifies a high degree of electron localization, which is characteristic of covalent bonds or lone pairs of electrons.
An ELF value of 0.5 corresponds to the electron localization found in a uniform electron gas, typical of metallic bonding.
Low ELF values generally indicate regions between localized electron pairs.
A topological analysis of the ELF provides a quantitative description of the bonding in a material, dividing the molecular space into basins of attractors that correspond to atomic cores, chemical bonds, and lone pairs.
While the ELF methodology has been applied to a vast range of materials to elucidate their electronic structure, specific studies detailing the Electron Localization Function analysis for this compound are not found in the surveyed scientific literature. Such an analysis would be valuable in quantitatively describing the bonding character of the Lu-P bond, determining the degree of charge transfer and covalency, which are essential for a complete understanding of its semiconducting properties.
Lattice Dynamics and Phonon Properties of Lutetium Phosphide
Phonon Dispersion Relationships and Vibrational Modes
The study of phonon dispersion relationships, which describe the relationship between the frequency of lattice vibrations and their momentum (or wave vector), is crucial for understanding the dynamic properties of a crystal. For Lutetium Phosphide (B1233454) (LuP), a member of the lutetium pnictide series, theoretical calculations have been performed to map these relationships.
The calculated phonon dispersion curves for LuP show a trend similar to that observed in other rare-earth pnictides, such as ytterbium pnictides (YbP and YbAs). aip.orgscience.gov These curves are typically plotted along high-symmetry directions of the Brillouin zone. The dispersion curves are divided into two main categories of vibrational modes:
Acoustic Modes: These three branches start at zero frequency at the center of the Brillouin zone (the Γ point). uclouvain.be They correspond to the collective, in-phase motion of atoms in the unit cell, akin to sound waves propagating through the crystal.
Optical Modes: These modes have a non-zero frequency at the Γ point and involve out-of-phase movements of adjacent atoms within the unit cell. In an ionic crystal like LuP, these vibrations can interact with electromagnetic radiation, hence the term "optical."
In LuP, the phonon dispersion curves illustrate a distinct separation between the lower-lying acoustic branches and the higher-frequency optical branches. This separation is a characteristic feature influenced by the mass difference between the lutetium and phosphorus atoms and the nature of the interatomic forces.
Theoretical Models for Lattice Dynamics
To accurately model and understand the phonon properties of Lutetium Phosphide, researchers employ sophisticated theoretical frameworks. These models provide a bridge between the microscopic interatomic interactions and the macroscopic vibrational properties of the material.
Breathing Shell Model (BSM) Applications
A significant theoretical approach used to study the phonon properties of this compound is the Breathing Shell Model (BSM). aip.orgscience.gov This model is an extension of the basic shell model and is particularly effective for materials where ionic and covalent bonding coexist.
The BSM accounts for the breathing motion of the electron shells of the atoms, which is a symmetric deformation of the shell in response to the movement of neighboring ions. aip.org In the case of LuP, the model specifically incorporates the breathing motion of electrons on the Lutetium (Lu) atoms, which arises from f-d hybridization. aip.orgscience.govresearchgate.net This feature is essential for establishing the predominantly ionic nature of the compound. aip.orgscience.gov The BSM has been successfully used to calculate the phonon dispersion curves and phonon density of states for LuP. aip.orgscience.gov
Electron-Phonon Coupling Phenomena
Electron-phonon coupling describes the interaction between the electrons and the lattice vibrations (phonons) in a solid. harvard.edu This interaction is fundamental to understanding various physical phenomena, including electrical resistivity and superconductivity. harvard.edu
In the context of this compound, the role of electron-phonon interaction has been examined alongside the application of the Breathing Shell Model. aip.orgscience.govscience.gov The f-d hybridization included in the BSM is a manifestation of the electronic structure's influence on lattice vibrations, indicating a coupling mechanism. aip.org While detailed experimental studies on the strength of electron-phonon coupling specifically in LuP are not widely available, theoretical examinations highlight its importance in accurately predicting the phonon dispersion curves. aip.orgscience.govscience.gov For instance, in related rare-earth compounds, strong 4f-electron-phonon interactions have been observed, suggesting that similar effects could be significant in LuP. iaea.org
Phonon Density of States
The Phonon Density of States (PDOS) provides a fundamental description of the vibrational properties of a material by quantifying the number of phonon modes available at each frequency. acs.org
For this compound, the one-phonon density of states has been calculated using the Breathing Shell Model. aip.orgscience.gov The resulting PDOS curve typically shows several key features:
Peaks in the PDOS correspond to frequencies where there is a high population of vibrational modes. These often occur at the edges of the Brillouin zone where the phonon dispersion curves are flat.
Gaps may appear in the density of states, separating the frequency ranges of the acoustic and optical modes.
The calculated PDOS for LuP provides essential data for determining various thermodynamic properties of the compound, such as its lattice specific heat. aip.orgscience.gov
Magnetic Behavior and Spin Phenomena in Lutetium Phosphide
Absence of Intrinsic Magnetic Moment in Elemental Lutetium and its Implications for Lutetium Phosphide (B1233454)
The magnetic behavior of lutetium phosphide is fundamentally dictated by the electronic configuration of lutetium, the final element in the lanthanide series. wikipedia.org Elemental lutetium has an electron configuration of [Xe] 4f¹⁴5d¹6s². editverse.com The crucial feature here is the completely filled 4f electron shell. In most rare earth elements, the partially filled 4f shell is the source of a strong intrinsic magnetic moment due to unpaired electrons. idu.ac.id Since the 4f shell in lutetium is full, it lacks these unpaired electrons and, consequently, does not possess an intrinsic magnetic moment. americanelements.com
In compounds, lutetium almost invariably exists in the +3 oxidation state (Lu³⁺), which it achieves by losing its two 6s and one 5d electrons. wikipedia.orgeditverse.com This leaves the stable, diamagnetic [Xe] 4f¹⁴ core. Therefore, the Lu³⁺ ion in this compound does not contribute to any permanent magnetic moment. This is in stark contrast to other lanthanide ions like Gadolinium (Gd³⁺) or Dysprosium (Dy³⁺), which have partially filled 4f shells and are strongly magnetic. acs.org
Elemental lutetium metal is paramagnetic, a weak form of magnetism that only occurs in the presence of an external magnetic field. editverse.com This paramagnetism is not due to the 4f electrons but arises from the spin polarization of the conduction electrons. researchgate.net For this compound, which is a semiconductor, the absence of a magnetic moment on the Lu³⁺ ion implies that the compound itself is expected to be non-magnetic, likely exhibiting diamagnetism or weak Pauli paramagnetism. ontosight.aiamericanelements.com
| Property | Description | Implication for this compound (LuP) |
| Lutetium Electron Configuration | [Xe] 4f¹⁴5d¹6s² editverse.com | The 4f shell is completely filled. |
| Lutetium Oxidation State | Primarily +3 (Lu³⁺) wikipedia.org | The resulting ion has a stable, filled 4f¹⁴ electron core. |
| Intrinsic Magnetic Moment | Lacks a magnetic moment americanelements.com | The Lu³⁺ ion does not contribute to magnetism in LuP. |
| Magnetic Behavior of Metal | Paramagnetic editverse.comarxiv.org | LuP is expected to be fundamentally non-magnetic. |
Exploration of Induced or Derived Magnetic Phenomena in this compound
While LuP is intrinsically non-magnetic due to the Lu³⁺ ion's electronic structure, the possibility of induced or derived magnetic phenomena cannot be entirely dismissed. Research into rare earth compounds suggests that magnetism can arise from factors other than the rare earth ion's local moment. ontosight.aiidu.ac.id
One potential source of magnetism is structural defects or non-stoichiometry within the LuP crystal lattice. Such imperfections could create localized electronic states that might exhibit magnetic properties under certain conditions. However, specific studies documenting defect-induced magnetism in LuP are scarce.
Another pathway to magnetism is through doping. Introducing magnetic ions (e.g., other rare earth elements with unpaired 4f electrons or 3d transition metals like iron) into the LuP lattice would impart magnetic properties to the material. The study of such doped systems can be valuable for understanding magnetic interactions within the pnictide crystal structure.
Furthermore, phenomena such as "induced magnetic ordering" have been observed in other rare-earth compounds. For instance, in the intermetallic compound PrNi, which has a singlet crystal-field ground state, magnetic ordering can be induced through exchange interactions. researchgate.net While Lu³⁺ does not have a crystal-field-split ground state in the same way, external stimuli like high pressure or strong magnetic fields could potentially induce weak magnetic responses by perturbing the electronic structure. mpg.de For example, pressure can alter interatomic distances, influencing electron correlations and potentially leading to emergent electronic or magnetic states. idu.ac.id
Currently, detailed experimental reports on induced magnetic phenomena specifically in pure this compound are limited, and it remains an area for further investigation. ontosight.ai
Comparative Analysis with Other Lutetium Compounds and Rare Earth Pnictides
A comparative analysis of LuP with other lutetium compounds and the broader family of rare earth pnictides highlights the unique position of lutetium.
Other Lutetium Compounds: Many lutetium compounds that exhibit magnetism do so because of the presence of another magnetic element. A prime example is the hexagonal perovskite Lutetium Ferrite (LuFeO₃). In this compound, canted antiferromagnetism is observed, but this behavior is entirely due to the magnetic ordering of the iron (Fe³⁺) ions. harvard.edu The Lu³⁺ ions remain non-magnetic. Similarly, in Lutetium Chromite (LuCrO₃), antiferromagnetic ordering arises from the chromium (Cr³⁺) sublattice. iucr.org These examples underscore that lutetium can be a component of a magnetic material, but it typically acts as a non-magnetic "placeholder" in the crystal lattice.
Rare Earth Pnictides: The rare earth pnictides (compounds of a rare earth element with P, As, Sb, or Bi) display a wide array of magnetic behaviors. scilit.com This is a direct consequence of the progressive filling of the 4f electron shell across the lanthanide series. idu.ac.id
Pnictides with Unpaired 4f Electrons: Compounds like GdP, DyP, and HoP are antiferromagnetic at low temperatures. Europium-based pnictides, such as EuCd₂Sb₂, exhibit complex antiferromagnetic structures. aps.orgresearchgate.net Iron-containing rare earth pnictides, like SmFeAsO, are of great interest for their interplay between magnetism and superconductivity. rsc.orgworldscientific.comarxiv.org In these materials, the magnetic moments of the rare earth ions interact with each other and with the conduction electrons, leading to diverse and often complex magnetic ordering. scilit.com
This compound as a Non-Magnetic Analog: LuP, along with Yttrium Phosphide (YP), often serves as a non-magnetic baseline or reference compound in studies of rare earth pnictides. By comparing the physical properties (e.g., transport, thermal properties) of a magnetic rare earth pnictide with those of LuP, researchers can isolate the effects specifically arising from 4f electron magnetism. The absence of 4f magnetism in LuP makes it an ideal control case for investigating phenomena driven by exchange interactions and crystal field effects in its magnetic counterparts.
The table below provides a comparison of the magnetic properties of several rare earth pnictides, illustrating the contrast with this compound.
| Compound | Magnetic Ordering | Ordering Temperature (Tₙ or Tₑ) | Primary Source of Magnetism |
| This compound (LuP) | Non-magnetic americanelements.com | N/A | None (filled 4f shell) |
| **Europium Cadmium Antimonide (EuCd₂Sb₂) ** | Antiferromagnetic aps.org | ~7.4 K aps.org | Eu²⁺ (4f⁷) |
| Samarium Iron Arsenide (SmFeAsO) | Antiferromagnetic worldscientific.com | Complex, multiple transitions | Sm³⁺ (4f⁵) and Fe |
| Gadolinium Iron Arsenide (GdFeAsO) | Antiferromagnetic arxiv.org | Tₙ(Gd) ~4 K | Gd³⁺ (4f⁷) and Fe |
| Lutetium Ferrite (LuFeO₃) | Canted Antiferromagnetic harvard.edu | ~147 K harvard.edu | Fe³⁺ (3d⁵) |
Theoretical and Computational Investigations of Lutetium Phosphide
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, which are based on the fundamental laws of quantum mechanics without requiring empirical parameters, are a powerful tool for materials science. DFT is a widely used computational quantum mechanical modeling method within this category to investigate the electronic structure (or more precisely, the electron density) of many-body systems.
Computational methods are frequently used to predict the most stable crystal structure of a compound. nih.gov For Lutetium Phosphide (B1233454), these calculations confirm the experimentally observed ground state. LuP crystallizes in a cubic rock-salt (NaCl, B1 type) structure. researchgate.netwikipedia.org The space group is Fm3m, and the experimentally determined lattice parameter is a = 0.5533 nm. wikipedia.orgwikiwand.com DFT-based structural optimization involves calculating the total energy of the crystal for various lattice constants to find the value that corresponds to the minimum energy, which represents the theoretically predicted equilibrium lattice parameter. This calculated value is then compared with experimental data to validate the computational model.
Table 1: Calculated and Experimental Structural Properties of Lutetium Phosphide (LuP)
| Phase | Crystal Structure | Space Group | Lattice Constant (a) in nm | Source |
|---|---|---|---|---|
| Ambient (B1) | Rock-Salt (NaCl-type) | Fm3m | 0.5533 | Experimental wikipedia.orgwikiwand.com |
| High-Pressure (B2) | Cesium Chloride (CsCl-type) | Pm-3m | Not Available | Theoretical researchgate.net |
The electronic properties of LuP, such as its band structure and density of states (DOS), have been a subject of theoretical investigation. These calculations are crucial for determining whether a material behaves as a metal, semiconductor, or insulator. This compound is identified as a semiconductor, a property that makes it suitable for applications in high-power and high-frequency devices. wikipedia.orgamericanelements.com DFT calculations are employed to determine the electronic band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. The nature of the band gap (direct or indirect) is also determined from these calculations, which is a critical parameter for optoelectronic applications. Studies on related lutetium pnictides, such as Lutetium Nitride (LuN), show a semi-metallic character, highlighting the importance of specific calculations for each compound within the family. researchgate.net
Phonon computations are used to study the vibrational modes of a crystal lattice. The phonon dispersion curves, which show the relationship between the frequency of vibration and the wave vector, can be calculated using methods like Density Functional Perturbation Theory (DFPT) or models like the breathing shell model (BSM). aip.org For lutetium pnictides, including LuP, the BSM has been used to study their phonon properties. aip.org This model incorporates the breathing motion of electrons of the Lutetium atoms, which is linked to f-d hybridization, to establish their ionic nature. aip.org The calculated phonon dispersion curves and the one-phonon density of states provide fundamental information about the lattice dynamics, thermal properties, and electron-phonon interactions within the material. aip.org
Thermodynamic Stability and Phase Transition Studies
Computational thermodynamics helps in assessing the stability of different crystal structures and predicting phase transitions under varying conditions of temperature and pressure.
The thermodynamic stability of a compound can be assessed by calculating its formation energy. researchgate.net The formation energy is the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is thermodynamically stable and its formation is an exothermic process. researchgate.net For this compound, this would be calculated using the total energies of the LuP crystal and the individual energies of bulk Lutetium and solid Phosphorus, obtained from DFT calculations. A negative value would confirm the stability of the LuP crystal structure.
First-principles calculations are particularly effective for investigating the behavior of materials under extreme pressures. Studies on lutetium monopnictides have shown that LuP undergoes a pressure-induced structural phase transition. researchgate.net At ambient pressure, it exists in the NaCl (B1) structure. As pressure increases, it is predicted to transform to a Cesium Chloride (CsCl-type, B2) structure. researchgate.net This first-order structural phase transition is predicted to occur at a pressure of 105 GPa and is accompanied by a significant volume collapse of 6.8%. researchgate.net Such studies also compute mechanical properties like the bulk modulus (B) and its pressure derivative (B'), which describe the material's resistance to compression.
Table 2: High-Pressure Properties of this compound (LuP) from First-Principles Calculations
| Property | Value |
|---|---|
| Stable Phase at Ambient Pressure | NaCl (B1) |
| High-Pressure Phase | CsCl (B2) |
| B1 to B2 Transition Pressure | 105 GPa researchgate.net |
| Volume Collapse at Transition | 6.8% researchgate.net |
: Molecular Dynamics Simulations for Interfacial and Bulk Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the atomic-scale behavior of materials. While comprehensive MD studies specifically targeting the interfacial and bulk properties of this compound (LuP) are not extensively documented in publicly available literature, the fundamental properties of this compound, combined with theoretical investigations into related rare-earth compounds, provide a basis for understanding its expected behavior. This compound is an inorganic compound with the chemical formula LuP. dtic.mil It is recognized as a semiconductor material, a property that governs its potential use in high-power, high-frequency applications and laser diodes. dtic.milresearchgate.net
The interfacial behavior of this compound, particularly in heterostructures with other semiconductors, is of significant interest for electronic applications. dtic.milxjtu.edu.cn While direct MD simulation results for LuP interfaces are scarce, studies on related rare-earth arsenides and phosphides on semiconductor substrates like gallium arsenide (GaAs) have been a subject of theoretical investigation. dtic.mil These computational studies often focus on the atomic and electronic structure of the interface, which are critical for understanding device performance. dtic.mil For LuP, MD simulations of interfaces would aim to elucidate the atomic arrangement, the nature and extent of interfacial bonding, the formation of defects, and the impact of lattice mismatch on the structural integrity of the heterostructure. The interactions at the interface are crucial as they can govern charge transport and the electronic properties of the entire system.
Quantum Mechanical Charge Field (QMCF) Approaches for Lutetium Ion Interactions in Related Systems
To accurately model the behavior of metallic ions in complex environments, advanced computational methods that bridge quantum mechanics (QM) and classical molecular mechanics (MM) are employed. The Quantum Mechanical Charge Field (QMCF) molecular dynamics approach is one such hybrid method. scg.ch This technique treats the chemically significant region of a system, such as an ion and its immediate solvation shells, with quantum mechanics, while the rest of the system is described by classical force fields. acs.org This allows for the accurate description of electronic polarization and charge transfer effects, which are often crucial for highly charged ions like lutetium(III).
While direct QMCF simulations on this compound are not found in the reviewed literature, studies on the lutetium(III) ion in aqueous solution provide valuable insights into the application of this methodology for understanding lutetium ion interactions. scg.chresearchgate.net These simulations have been instrumental in characterizing the hydration structure and dynamics of the Lu(III) aqua ion. researchgate.net
A notable QMCF-MD study on the lutetium(III) ion in water revealed that the ion is predominantly coordinated by eight water molecules (octahydrated). researchgate.net The geometry of this hydration shell is not static but fluctuates between a distorted square antiprism (SAP) and a bicapped trigonal prism (BTP), with the SAP geometry being slightly more favored. scg.ch Such detailed structural information is crucial for understanding the ion's behavior in solution and its interaction with other species. The simulations also provide quantitative data, such as the average lutetium-oxygen bond distances, which are in good agreement with experimental data from X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) studies. scg.ch
The QMCF-MD simulations have also been used to explore the dynamics of the hydration shell, including the kinetics of water exchange around the lutetium(III) ion. researchgate.net The results from these simulations suggest that the water exchange process for the Lu(III) aqua ion follows an associative mechanism, where the primary 8-fold coordinated complex temporarily transitions through a 9-fold intermediate. researchgate.net The application of QMCF-MD to the Lu(III) ion in aqueous solution demonstrates the power of this approach to provide a detailed, dynamic, and quantum-mechanically accurate picture of the interactions of lutetium ions. These findings in a related system underscore the potential of similar computational strategies to elucidate the complex interfacial and bulk behaviors of this compound, should such studies be undertaken in the future.
Data Tables
Table 1: Crystal Structure Properties of this compound (LuP)
| Property | Value |
|---|---|
| Chemical Formula | LuP |
| Crystal System | Cubic |
| Space Group | Fm3m |
| Lattice Parameter (a) | 0.5533 nm |
| Molecules per Unit Cell (Z) | 4 |
Data sourced from multiple references. dtic.milresearchgate.net
Table 2: Parameters from a QMCF-MD Simulation of Lu(III) in Aqueous Solution
| Parameter | Value |
|---|---|
| Simulation Temperature | 298.15 K |
| System Density | 0.997 kg/dm³ |
| Number of Water Molecules | 1000 |
| Primary Coordination Number (CN) | ~8 |
| Dominant Coordination Geometry | Square Antiprism (SAP) |
| Mean Lu-O Bond Distance | ~2.35 Å |
Data sourced from a study on the solvation of Lu(III) in aqueous solution. scg.chresearchgate.net
Nanoscale Engineering and Thin Film Deposition of Lutetium Phosphide
Synthesis of Lutetium Phosphide (B1233454) Nanostructures
The synthesis of bulk lutetium phosphide is typically achieved through the direct reaction of the constituent elements. This involves heating powdered lutetium metal with red phosphorus in a vacuum or an inert atmosphere to prevent oxidation and other unwanted reactions. wikipedia.org The balanced chemical equation for this synthesis is:
4 Lu + P₄ → 4 LuP wikipedia.org
An alternative method involves the reaction of lutetium with phosphine (B1218219) gas. wikipedia.org
While these methods are effective for producing bulk crystalline LuP, the synthesis of LuP nanostructures is not as extensively documented in current research literature. However, the field of rare-earth phosphate (B84403) and phosphide nanomaterials is active. For instance, various methods have been developed for other rare-earth compounds, such as the synthesis of lutetium phosphate (LuPO₄) nanoparticles using solvothermal methods or apoferritin templates, which yield uniform, size-controlled nanostructures. csic.espsu.edursc.org These approaches, which involve the controlled reaction of precursors in solution, could potentially be adapted for this compound. The development of specific synthesis routes for LuP quantum dots, nanowires, and other nanostructures is a key area for future research to fully exploit their predicted nanoscale properties.
Thin Film Deposition Techniques
The deposition of high-quality this compound thin films is essential for integrating this material into semiconductor devices. Thin film deposition allows for the creation of uniform layers with controlled thickness and properties on a substrate. The primary methods for this are physical vapor deposition (PVD) and chemical vapor deposition (CVD), both of which often begin with a high-purity LuP source material, such as a sputtering target. americanelements.com
Sputtering, a form of PVD, is a principal technique for depositing LuP thin films. americanelements.com The process relies on a high-purity this compound sputtering target.
Fabrication: this compound targets are typically fabricated through powder metallurgy processes. princetonscientific.com High-purity LuP powder is synthesized and then consolidated into a dense solid target. This is often achieved through methods like hot pressing or hot isostatic pressing (HIP), where high temperature and pressure are applied to the powder to create a target with the highest possible density and smallest possible average grain size. vritratech.com The resulting targets can be made in various shapes (circular, rectangular, rotatable) and sizes to fit different sputtering systems. americanelements.com They can be monolithic or bonded to a backing plate, which aids in cooling and provides mechanical support. princetonscientific.com The purity of the final target is verified using analytical techniques such as X-Ray Fluorescence (XRF) and Glow Discharge Mass Spectrometry (GDMS). americanelements.com
Application: In the sputtering process, the LuP target is placed in a vacuum chamber and bombarded with high-energy ions, typically from an inert gas like argon. vritratech.com This bombardment ejects, or "sputters," atoms and molecules from the target material, which then travel through the plasma and deposit onto a substrate, forming a thin film. americanelements.com The uniformity and quality of the resulting LuP film are crucial for its performance in high-power, high-frequency applications and laser diodes. americanelements.com
Table 1: Properties of this compound Sputtering Target
This table summarizes the typical physical and chemical properties of this compound used for sputtering targets.
| Property | Value | Reference |
| Compound Formula | LuP | americanelements.comamericanelements.com |
| Molecular Weight | 205.94 g/mol | americanelements.comamericanelements.com |
| Appearance | Dark solid / crystals | wikipedia.orgamericanelements.com |
| Crystal Structure | Cubic | wikipedia.org |
| Purity Available | Up to 99.99% | americanelements.com |
| Fabrication Method | Crystallization, Solid State, Powder Metallurgy | americanelements.comprincetonscientific.com |
| Primary Application | Thin Film Deposition (PVD, CVD) | americanelements.com |
Chemical Vapor Deposition (CVD) is a versatile method for producing high-quality thin films, including those of semiconductor materials. americanelements.com In a CVD process, volatile precursor gases are introduced into a reaction chamber where they decompose or react on a heated substrate surface to form the desired solid film. americanelements.com
For the deposition of metal phosphide films, precursors typically include a volatile metal-containing compound and a phosphorus source gas like phosphine (PH₃). americanelements.comucl.ac.uk For this compound, this would likely involve a volatile lutetium precursor reacting with phosphine. wikipedia.orgamericanelements.com CVD techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) or Hydride Vapor Phase Epitaxy (HVPE) are commonly used for III-V semiconductors and could be adapted for LuP. americanelements.com While specific, optimized CVD processes for LuP are not widely detailed, the general methodology offers precise control over film stoichiometry, crystallinity, and thickness, making it a promising route for creating high-performance LuP electronic and optoelectronic layers. ucl.ac.uk
Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques where a material is vaporized from a solid source and transported through a vacuum or low-pressure plasma environment to condense on a substrate. researchgate.net Sputtering, as detailed above, is a major PVD technique. vritratech.com
Another common PVD method is thermal evaporation, where the source material (in this case, LuP) is heated in a high vacuum until it vaporizes. The vapor then travels in a line-of-sight path to the substrate, where it cools and condenses to form a film. lesker.com Electron-beam PVD is a more controlled version of this, using a focused electron beam to heat and vaporize the source material. researchgate.net PVD is widely used for depositing films of metals, alloys, and compounds like LuP for applications in semiconductors and optical coatings. americanelements.comsputtertargets.net
Table 2: Comparison of Thin Film Deposition Techniques for LuP
This table compares the key characteristics of CVD and PVD for the deposition of this compound films.
| Feature | Chemical Vapor Deposition (CVD) | Physical Vapor Deposition (PVD) |
| Process Principle | Chemical reaction of precursor gases on a heated substrate. americanelements.com | Physical transfer of material from a solid source to a substrate via vaporization. vritratech.com |
| Common Methods | MOCVD, APCVD, PECVD. americanelements.comucl.ac.uk | Sputtering, Thermal Evaporation, Electron-Beam Deposition. americanelements.comresearchgate.net |
| Precursors/Source | Volatile lutetium compounds and a phosphorus source gas (e.g., phosphine). americanelements.comucl.ac.uk | High-purity solid this compound target or powder. americanelements.com |
| Film Quality | Can produce highly conformal and epitaxial (single-crystal) films. americanelements.com | Excellent uniformity and adherence; film is deposited atom-by-atom. vritratech.com |
| Operating Pressure | Varies from atmospheric pressure (APCVD) to low pressure (LPCVD). ucl.ac.uk | Typically requires high vacuum. lesker.com |
| Key Advantage | Excellent for coating complex shapes and achieving high purity films. americanelements.com | High deposition rates and strong film adhesion. vritratech.com |
Quantum Confinement Effects in Nanoscale this compound
Quantum confinement is a fundamental phenomenon that occurs when the size of a semiconductor material is reduced to the nanoscale, typically on the order of the material's exciton (B1674681) Bohr radius. inflibnet.ac.inbrunel.ac.uk When charge carriers (electrons and holes) are confined within such a small space, their energy levels become discrete rather than continuous as they are in a bulk material. brunel.ac.uk This quantization of energy levels leads to size-dependent electronic and optical properties. inflibnet.ac.in
As a semiconductor, this compound is expected to exhibit significant quantum confinement effects when synthesized as nanostructures (quantum dots, wires, or wells). americanelements.cominflibnet.ac.in The primary consequences of this effect are:
Increased Bandgap: The effective bandgap of the material increases as the size of the nanostructure decreases. This leads to a "blue shift" in the absorption and emission spectra, meaning the material absorbs and emits light at shorter, higher-energy wavelengths compared to its bulk form. brunel.ac.uk
Discrete Energy States: The continuous energy bands of the bulk material split into discrete, quantized energy levels. The spacing between these levels is inversely related to the size of the nanostructure. inflibnet.ac.in
The dimensionality of the confinement determines the degree of freedom for the charge carriers, as detailed in the table below. While specific experimental data on quantum confinement in LuP is limited, the principles observed in other phosphide semiconductors, such as Indium Phosphide (InP) and black phosphorus, provide a strong theoretical basis for predicting these effects in LuP. nanografi.comnih.gov The ability to tune the bandgap of LuP by simply controlling its particle size opens up possibilities for its use in tunable lasers, LEDs, and advanced sensors.
Table 3: Quantum Confinement in Semiconductor Nanostructures
This table describes the different types of quantum structures and the corresponding degrees of confinement and freedom for charge carriers.
| Nanostructure | Confinement Dimensions | Degrees of Freedom | Description |
| Quantum Well | 1D | 2D | A thin slab of semiconductor where carriers are confined in one dimension but are free to move in the other two. inflibnet.ac.in |
| Quantum Wire | 2D | 1D | An elongated structure where carriers are confined in two dimensions and are free to move along the length of the wire. inflibnet.ac.in |
| Quantum Dot | 3D | 0D | A small particle where carriers are confined in all three spatial dimensions, leading to discrete, atom-like energy levels. inflibnet.ac.inbrunel.ac.uk |
Defects, Doping, and Impurity Effects in Lutetium Phosphide
Point Defects and Extended Defects Characterization
Detailed characterization of point defects (such as vacancies, interstitials, and anti-site defects) and extended defects (like dislocations and grain boundaries) in lutetium phosphide (B1233454) is not extensively documented in scientific literature. However, based on the nature of similar III-V or rare-earth pnictide semiconductors, it is anticipated that the formation and concentration of these defects are intrinsically linked to the synthesis methods and crystal growth conditions of LuP.
Expected Point Defects in Lutetium Phosphide:
| Defect Type | Description | Potential Impact |
| Lutetium Vacancy (VLu) | A missing lutetium atom from its lattice site. | May act as an acceptor, influencing p-type conductivity. |
| Phosphorus Vacancy (VP) | A missing phosphorus atom from its lattice site. | May act as a donor, influencing n-type conductivity. |
| Lutetium Interstitial (Lui) | A lutetium atom located at a non-lattice position. | Can introduce strain and act as a scattering center. |
| Phosphorus Interstitial (Pi) | A phosphorus atom located at a non-lattice position. | Can introduce strain and act as a scattering center. |
| Anti-site Defect (LuP) | A lutetium atom occupying a phosphorus lattice site. | Likely to be a double donor. |
| Anti-site Defect (PLu) | A phosphorus atom occupying a lutetium lattice site. | Likely to be a double acceptor. |
This table is predictive and based on general semiconductor physics, as specific experimental data for LuP is not available.
Extended defects, such as dislocations, are expected to arise from lattice mismatch with a substrate during epitaxial growth or from thermal stresses during bulk crystal synthesis. These defects can act as non-radiative recombination centers, which would be detrimental to the performance of optoelectronic devices.
Intentional Doping Strategies for Property Modulation
The ability to intentionally introduce dopants into a semiconductor is crucial for controlling its electronic and optical properties. americanelements.com For this compound, a rare-earth phosphide, doping strategies would likely involve the substitution of either lutetium or phosphorus atoms with elements from different groups in the periodic table to create either an excess of electrons (n-type) or holes (p-type). americanelements.com
The primary goal of doping is to manipulate the electronic conductivity of the material. americanelements.com
Potential Doping Strategies for this compound:
| Dopant Type | Potential Dopant Element | Target Host Atom | Expected Carrier Type |
| n-type | Group IV elements (e.g., Si, Ge) | Lutetium | Electron (n) |
| n-type | Group VI elements (e.g., S, Se) | Phosphorus | Electron (n) |
| p-type | Group II elements (e.g., Be, Mg) | Lutetium | Hole (p) |
| p-type | Group IV elements (e.g., C, Si) | Phosphorus | Hole (p) |
This table presents hypothetical doping strategies based on common practices in semiconductor doping, as specific experimental results for LuP are not available.
The introduction of these dopants would increase the carrier concentration, thereby significantly increasing the electrical conductivity of this compound. The choice of dopant and its concentration would be critical in tailoring the material for specific electronic applications.
Doping can also have a profound influence on the optical properties of a semiconductor. Introducing dopant atoms can create new energy levels within the bandgap, leading to changes in light absorption and emission characteristics.
For instance, doping with optically active elements, such as other rare-earth ions, could potentially introduce new luminescence centers in the LuP host lattice. This is a common strategy in materials for phosphors and scintillators. americanelements.com However, no specific studies on the optical properties of doped LuP have been found.
Role of Impurities in Material Performance
Unintentionally introduced impurities can significantly impact the performance of a semiconductor material. These impurities can originate from the raw materials used in the synthesis or from the experimental environment itself.
In the context of this compound, common impurities might include other rare-earth elements (if the lutetium source is not highly purified), oxygen, carbon, and silicon. These impurities can act as unintended dopants, creating shallow or deep energy levels within the bandgap. Deep-level defects introduced by impurities often act as charge carrier traps and non-radiative recombination centers, which can be detrimental to device performance by reducing carrier lifetime and mobility.
Advanced Applications and Emerging Research Directions for Lutetium Phosphide
Applications in High-Power and High-Frequency Electronic Devices
Lutetium phosphide (B1233454) is identified as a semiconductor material with significant potential for use in high-power and high-frequency electronic applications. wikipedia.orgalfa-chemistry.comamericanelements.comwikiwand.com Its utility in this domain is rooted in its fundamental electronic properties and crystal structure. LuP is classified as a semiconductor or, depending on its preparation, a semimetal, a characteristic that makes it potentially suitable for sophisticated electronic components. ontosight.ai
The compound crystallizes in a cubic rock salt (NaCl) structure, a common configuration for many phosphides that is central to understanding their electronic behavior. ontosight.aiwikipedia.org While specific device integration and performance metrics for lutetium phosphide are not extensively documented in publicly available research, its properties are analogous to other phosphide semiconductors, such as Indium Phosphide (InP), which are well-established in high-power and high-frequency electronics.
Theoretical research using methods like density functional theory (DFT) helps to predict the behavior of such materials under extreme conditions. For instance, studies on related lutetium monopnictides (compounds of lutetium with a single pnictogen element) predict significant pressure-induced structural phase transitions. researchgate.net Research indicates that these compounds transition from their standard NaCl-type structure to a Cesium Chloride (CsCl) type structure at very high pressures. researchgate.net These theoretical investigations are crucial for understanding the material's stability and electronic response under the strenuous conditions found in high-power devices.
Table 1: Theoretical Research Findings on Lutetium Monopnictides
| Compound | Ambient Crystal Structure | Predicted Transition Pressure (GPa) | High-Pressure Crystal Structure |
|---|---|---|---|
| Lutetium Nitride (LuN) | NaCl (B1) | 299 | CsCl (B2) |
| This compound (LuP) | NaCl (B1) | 105 | CsCl (B2) |
| Lutetium Bismuthide (LuBi) | NaCl (B1) | 27 | CsCl (B2) |
Role in Advanced Optoelectronic Systems and Laser Diodes
This compound is noted for its application in laser diodes, a cornerstone of modern optoelectronic systems. wikipedia.orgalfa-chemistry.comwikiwand.com Laser diodes are semiconductor devices that convert electrical energy into coherent light and are integral to fields like telecommunications, materials processing, and medical technology. photonics.commarketsandmarkets.com The choice of semiconductor material is critical as it determines the laser's wavelength, efficiency, and power output. photonics.com
Materials like Indium Gallium Arsenide Phosphide (InGaAsP) and Gallium Phosphide (GaP) are common in laser diode construction. photonics.commarketsandmarkets.com The inclusion of this compound in this category highlights its potential for similar applications. americanelements.com The unique electronic band structure of phosphide materials makes them suitable for optoelectronic devices. researchgate.net Research into rare earth phosphides continues to uncover their potential in this area. ontosight.ai While specific operational details of LuP-based laser diodes are limited, its role as a semiconductor gain medium is implied.
The development of advanced optoelectronic systems relies on materials that can be precisely engineered. The growth of single-crystalline compound semiconductor layers, a process known as epitaxy, is fundamental to creating the high-quality structures needed for high-power laser diodes. researchgate.net The ongoing research into phosphide materials suggests a trajectory toward developing novel or improved laser and optoelectronic systems. ontosight.airesearchgate.net
Potential in Novel Magnetic Materials Development
The magnetic properties of lutetium-based compounds are an area of active scientific inquiry. ontosight.aiarxiv.org While the lutetium ion (Lu³⁺) itself has a filled 4f electron shell and therefore no magnetic moment, bulk lutetium metal and its compounds can exhibit complex magnetic behaviors. arxiv.org Research on lutetium metal has revealed transitions from paramagnetism to ferromagnetism and even spin glass states at cryogenic temperatures. arxiv.org
This complexity suggests that this compound could also possess interesting magnetic properties, contributing to the development of new magnetic materials. ontosight.ai Although the magnetic characteristics of LuP are not as widely studied as its electronic properties, its potential is recognized. ontosight.ainih.gov The study of rare earth compounds is a frontier for discovering materials with novel magnetic states, which are sought after for applications in data storage, spintronics, and quantum computing. editverse.com Further investigation is required to fully characterize the magnetic behavior of LuP and harness its potential in this field. ontosight.ai
Exploration as Catalytic Materials
The field of catalysis is actively exploring the use of metal phosphides, though specific research on this compound's catalytic activity is limited. ontosight.aimdpi.com Transition metal phosphides have emerged as highly efficient and reusable heterogeneous catalysts for various chemical transformations. mdpi.com However, the focus of catalysis research involving lutetium has primarily been on its other compounds, such as lutetium oxide (Lu₂O₃) and various organometallic complexes. editverse.comalfachemic.com
Lutetium oxide, for example, is used as a stable catalyst in petroleum refining for processes like cracking, alkylation, and hydrogenation. editverse.comalfachemic.com Lutetium-containing complexes have also shown activity in polymerization reactions. alfachemic.com This demonstrated catalytic potential of the lutetium element provides a strong rationale for investigating the properties of this compound. The general stability and electronic properties of metal phosphides suggest that LuP could be a candidate for catalytic applications, representing a largely unexplored but promising area of research. ontosight.ai
Prospects in Radiation Detection Technologies
This compound is identified as a material used in gamma radiation detectors. wikipedia.orgwikiwand.com Its effectiveness in this application stems from the physical properties of the lutetium atom, specifically its high atomic number (Z=71). This high Z-number gives lutetium compounds a large density and a high photoelectric absorption cross-section, making them efficient at stopping high-energy photons like gamma rays and X-rays.
This principle is well-established in other lutetium-based materials used for radiation detection, such as lutetium phosphate (B84403) (LuPO₄) and lutetium-based scintillators. ontosight.aigoogle.com These materials are being researched for applications in nuclear medicine, including PET scanners and radioimmunotherapy, often utilizing the radioactive isotope lutetium-177. ontosight.aipsu.edunih.gov The ability of this compound to absorb radiation makes it a valuable component in detectors designed for security, medical imaging, and scientific research. wikipedia.orgwikiwand.com
Outlook on Future Research Trajectories
The future of research into this compound is intertwined with broader advancements in materials science, particularly concerning rare earth compounds. ontosight.ai While its current applications are established, significant potential remains to be unlocked through further study. ontosight.ai
Future research trajectories are likely to follow several key paths:
Advanced Computational Modeling: The use of first-principles calculations, such as DFT, will continue to be essential for predicting the electronic, magnetic, and structural properties of LuP under various conditions, guiding experimental work. researchgate.net
Nanomaterials Synthesis: Exploring this compound at the nanoscale could reveal novel properties. Research into lutetium phosphate nanocrystals as hosts for luminescence suggests that LuP nanomaterials could have applications in areas like optical imaging or as quantum dots. researchgate.net
Emergent Phenomena: The scientific community is keenly interested in emergent phenomena within rare earth compounds, such as high-temperature superconductivity and complex magnetic states. arxiv.org Clarifying the fundamental electronic and magnetic properties of LuP is a critical step toward exploring its potential in these cutting-edge areas. arxiv.orgeditverse.com
Device Prototyping and Characterization: A crucial next step is to move from general material property descriptions to detailed characterization within prototype devices. This involves fabricating and testing LuP-based electronic, optoelectronic, and detector components to quantify their real-world performance.
Q & A
Q. What are the fundamental electronic and structural properties of lutetium phosphide (LuP), and how do they compare to other rare-earth phosphides?
this compound exhibits semiconductor behavior with a cubic crystal structure (NaCl-type), as observed in rare-earth phosphides . Key properties include a direct bandgap (~1.5–2.0 eV) and high thermal stability, making it suitable for high-power applications. Comparative studies with indium phosphide (InP) or gallium phosphide (GaP) highlight LuP's superior electron mobility under extreme conditions . Methodologically, density functional theory (DFT) calculations combined with X-ray diffraction (XRD) and scanning electron microscopy (SEM) are critical for validating structural models .
Q. What synthesis methods are most effective for producing high-purity LuP, and how do experimental parameters influence crystallinity?
Solid-state synthesis at high temperatures (1,200–1,500°C) under inert atmospheres (argon or vacuum) is widely used. Stoichiometric control of lutetium and phosphorus precursors (e.g., Lu metal and red phosphorus) is essential to avoid secondary phases like Lu₂O₃ or LuP₂ . Post-synthesis annealing (800–1,000°C) improves crystallinity, as confirmed by XRD peak sharpening and Raman spectroscopy .
Q. How can researchers characterize LuP’s optical properties, and what instrumentation is required?
Photoluminescence (PL) spectroscopy and UV-Vis-NIR absorption spectra are standard for probing LuP’s bandgap and defect states. For example, PL emission peaks at ~700 nm correlate with mid-gap defects, which can be minimized using Czochralski growth techniques (as applied in lutetium oxyorthosilicate synthesis) . Cross-validation with ellipsometry ensures accurate refractive index measurements.
Advanced Research Questions
Q. What are the primary challenges in achieving reproducible LuP thin-film deposition for optoelectronic devices?
Challenges include substrate-lattice mismatch (e.g., with silicon or sapphire) and phosphorus volatility during pulsed laser deposition (PLD) or molecular beam epitaxy (MBE). Advanced techniques like buffer layers (e.g., Lu₂O₃) and in-situ phosphorus flux monitoring mitigate these issues. Contradictions in reported carrier mobility (e.g., 200–500 cm²/V·s) often stem from oxygen contamination, necessitating ultra-high-vacuum conditions and X-ray photoelectron spectroscopy (XPS) for surface analysis .
Q. How can conflicting data on LuP’s thermal conductivity be resolved, and what factors contribute to measurement discrepancies?
Reported thermal conductivity values range from 10–25 W/m·K due to variations in sample purity and measurement techniques (e.g., transient vs. steady-state methods). Time-domain thermoreflectance (TDTR) with nanoscale resolution is recommended for minimizing boundary resistance errors. Defect density, quantified via transmission electron microscopy (TEM), directly correlates with thermal performance .
Q. What strategies optimize LuP’s performance in high-frequency applications, and how do interfacial defects impact device reliability?
Doping with transition metals (e.g., iron or manganese) enhances charge carrier concentration but risks introducing deep-level traps. Electrochemical impedance spectroscopy (EIS) and deep-level transient spectroscopy (DLTS) are critical for identifying trap states. Interface engineering (e.g., atomic layer deposition of AlN passivation layers) reduces surface recombination, improving device longevity .
Q. How can dynamic material flow analysis (MFA) inform sustainable LuP research amid lutetium supply chain constraints?
China’s lutetium resource MFA (2011–2020) reveals heavy reliance on imports (~60% of demand), with end-of-life recycling rates below 5% . Researchers should integrate life-cycle assessment (LCA) into experimental design, prioritizing secondary Lu recovery from e-waste (e.g., PET scanners) and optimizing synthesis yields via green chemistry principles .
Methodological Guidance
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., synthesis temperature, precursor ratios) and employ error-propagation models in DFT simulations .
- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full synthetic protocols and raw data deposition .
- Ethical Sourcing : Reference the Dynamic MFA framework to ensure compliance with lutetium trade policies and reduce geopolitical risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
